3-Ethyl-4-octanol
Overview
Description
3-Ethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a secondary alcohol, due to the presence of the hydroxyl group (-OH) attached to the carbon atom that is also bonded to two other carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyl-4-octanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-4-octanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Ethyl-4-octanone
Reduction: this compound
Substitution: 3-Ethyl-4-octyl chloride
Scientific Research Applications
3-Ethyl-4-octanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic pathways.
Biology: The compound is used in the study of biological membranes and as a model compound for understanding the behavior of alcohols in biological systems.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances, flavors, and as an additive in lubricants and surfactants
Mechanism of Action
The mechanism of action of 3-ethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their solubility and reactivity. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-pentanol
- 3-Ethyl-4-hexanol
- 3-Ethyl-4-heptanol
Uniqueness
Compared to its similar compounds, 3-ethyl-4-octanol has a longer carbon chain, which affects its physical properties such as boiling point, melting point, and solubility. Its unique structure also influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-ethyloctan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJDPIWUPZLVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979093 | |
Record name | 3-Ethyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-48-7 | |
Record name | 3-Ethyl-4-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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